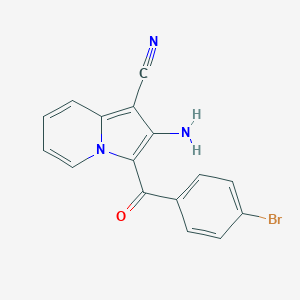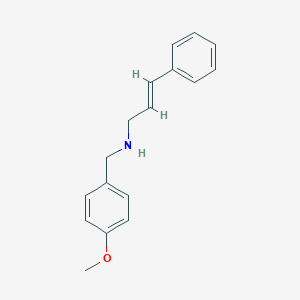![molecular formula C15H17NO B502133 {[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE CAS No. 869946-95-2](/img/structure/B502133.png)
{[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Benzyloxy)phenyl]-N-methylmethanamine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE typically involves the following steps:
Benzylation: The initial step involves the benzylation of a phenol derivative to introduce the benzyloxy group.
Methylation: Finally, the methylation of the amine group is carried out to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Benzyloxy)phenyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2-(Benzyloxy)phenyl]-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(Benzyloxy)phenyl]methanamine: Similar structure but lacks the methyl group on the amine.
N-[4-(Benzyloxy)phenyl]glycinamide: Contains a glycinamide moiety instead of the methylmethanamine group.
Levalbuterol Related Compound F: Contains a benzyloxy group but has a different overall structure.
Uniqueness
1-[2-(Benzyloxy)phenyl]-N-methylmethanamine is unique due to the presence of both the benzyloxy and methylmethanamine groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
IUPAC Name |
N-methyl-1-(2-phenylmethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-11-14-9-5-6-10-15(14)17-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNHHDJWGUQRPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-2-chloropyrimidine](/img/structure/B502052.png)
![6-[(3-chlorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502053.png)
![7-Chloro-4-[4-(4-chlorophenyl)-1-piperazinyl]quinoline](/img/structure/B502057.png)
![Ethyl 4-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-1-piperazinecarboxylate](/img/structure/B502058.png)
![N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-4-chloroaniline](/img/structure/B502060.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide](/img/structure/B502061.png)

![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B502063.png)
![2-[4-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B502064.png)
![2-amino-4-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502065.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B502066.png)
![N-[4-(benzyloxy)benzyl]-N-(tert-butyl)amine](/img/structure/B502069.png)

![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B502071.png)
